N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This compound is characterized by its unique bicyclic structure, which integrates oxazepine functionalities along with a sulfonamide group. The compound's molecular formula is , and it has a molecular weight of approximately .
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide is classified as a sulfonamide derivative and falls within the broader category of organic compounds known for their biological activity. Its structural characteristics suggest potential applications in medicinal chemistry and therapeutic development .
The synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide typically involves multi-step organic reactions. Common methods include:
These synthetic routes can vary based on available reagents and desired yields .
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of synthesized compounds .
The molecular structure of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide features a fused dibenzo ring system with an oxazepine core. Key structural components include:
The InChI Key for this compound is RLZRLJIGKCLLQU-UHFFFAOYSA-N
, which facilitates its identification in chemical databases. The canonical SMILES representation is CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
.
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide can participate in various chemical reactions typical for sulfonamides and oxazepines:
These reactions are significant for modifying the compound's structure to enhance biological activity or adjust pharmacokinetic properties.
The mechanism by which N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide exerts its biological effects is not fully elucidated but may involve:
Further research is needed to clarify these mechanisms and establish a comprehensive understanding of how this compound interacts at the molecular level.
While specific physical properties such as melting point and boiling point are not extensively documented for this compound, general characteristics include:
Key chemical properties include:
These properties are essential for predicting behavior in biological systems and during synthetic processes .
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide has potential applications in several scientific fields:
This compound represents a promising area for further research aimed at developing new therapeutic agents based on its unique structural characteristics and biological activities.
CAS No.: 34176-52-8
CAS No.: 13966-05-7
CAS No.: 40054-73-7
CAS No.: 1239908-48-5
CAS No.: 4350-83-8
CAS No.: 532985-01-6